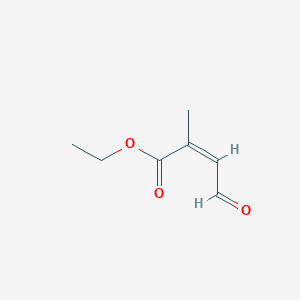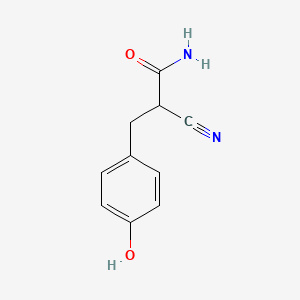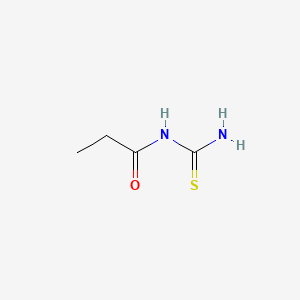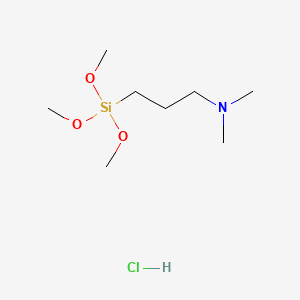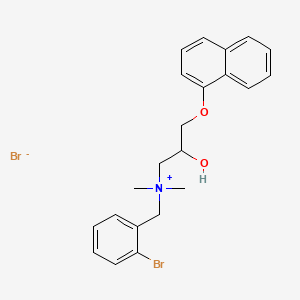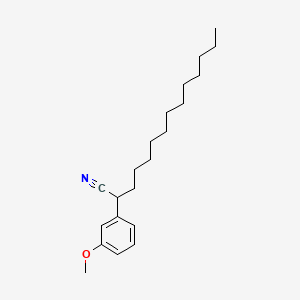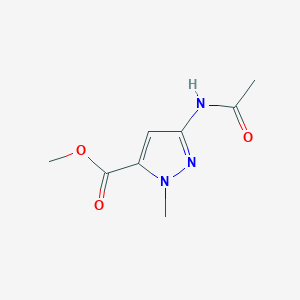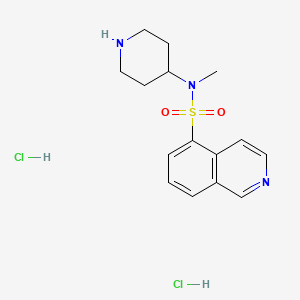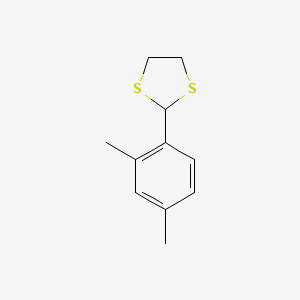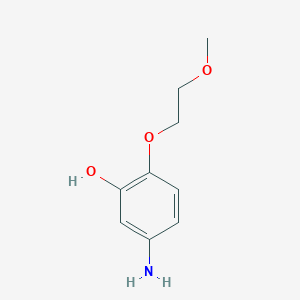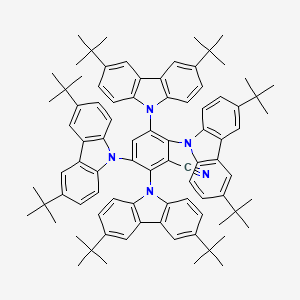
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). This compound is part of the carbazolyl benzonitrile family, which is widely used in highly efficient TADF-OLED devices. The carbazolyl groups are electron-donating, while the nitrile group is electron-withdrawing. The extended tert-butyl units serve as an encapsulation shell to the luminophore, effectively separating molecules and reducing the chance of triplet-polaron annihilation, thereby improving device efficiency and stability .
Métodos De Preparación
The synthesis of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves multiple steps. The general synthetic route includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the synthesis of 3,6-di-tert-butylcarbazole.
Coupling Reaction: The carbazole derivatives are then coupled with a benzonitrile core through a series of reactions involving catalysts and specific reaction conditions.
Purification: The final product is purified using techniques such as sublimation to achieve high purity (>99.0%).
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene and dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a material in the development of TADF-OLEDs, contributing to the creation of highly efficient and stable blue and white OLED devices.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves its role as a TADF material. The carbazolyl groups donate electrons, while the nitrile group withdraws electrons, creating a charge-transfer state. This state facilitates the reverse intersystem crossing (RISC) process, where triplet excitons are converted to singlet excitons, resulting in delayed fluorescence. The tert-butyl units help to separate molecules, reducing triplet-polaron annihilation and enhancing device efficiency and stability .
Comparación Con Compuestos Similares
Similar compounds to 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile include:
2,4,5,6-Tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,3-dicyanobenzene: This compound has similar TADF properties but differs in the position of the nitrile groups.
3,6-Di-tert-butylcarbazole: A precursor in the synthesis of various carbazole-based materials.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymer stabilization .
The uniqueness of this compound lies in its specific structure, which optimizes the balance between electron-donating and electron-withdrawing groups, enhancing its performance in TADF-OLED applications.
Propiedades
Número CAS |
2055722-93-3 |
|---|---|
Fórmula molecular |
C87H97N5 |
Peso molecular |
1212.7 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C87H97N5/c1-80(2,3)51-25-33-68-59(41-51)60-42-52(81(4,5)6)26-34-69(60)89(68)76-49-77(90-70-35-27-53(82(7,8)9)43-61(70)62-44-54(83(10,11)12)28-36-71(62)90)79(92-74-39-31-57(86(19,20)21)47-65(74)66-48-58(87(22,23)24)32-40-75(66)92)67(50-88)78(76)91-72-37-29-55(84(13,14)15)45-63(72)64-46-56(85(16,17)18)30-38-73(64)91/h25-49H,1-24H3 |
Clave InChI |
VUUZCXZPRBJDHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
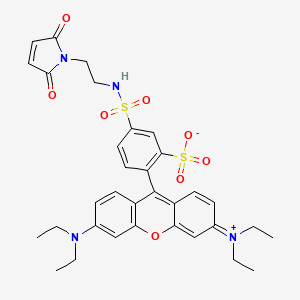
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
